N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Substitution on the Phenyl Ring: The phenyl ring is substituted with chlorine and fluorine atoms using halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride, while fluorination can be performed using reagents such as Selectfluor.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved through the reaction of the substituted cyclopropylmethylamine with prop-2-enoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide: Lacks the chlorine substitution, leading to different chemical and biological properties.
N-[[1-(2-Chloro-4-methylphenyl)cyclopropyl]methyl]prop-2-enamide: Substitution with a methyl group instead of fluorine, altering its characteristics.
Uniqueness
N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[[1-(2-chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-2-12(17)16-8-13(5-6-13)10-4-3-9(15)7-11(10)14/h2-4,7H,1,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUDCJDJSIBMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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